An In-depth Technical Guide to 2,4-Dimethylthiazole: Chemical Structure, Properties, and Synthesis
An In-depth Technical Guide to 2,4-Dimethylthiazole: Chemical Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethylthiazole is a heterocyclic organic compound featuring a thiazole (B1198619) ring substituted with two methyl groups. Thiazole derivatives are of significant interest in medicinal chemistry and drug development due to their presence in a wide range of biologically active compounds. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and spectroscopic data of 2,4-dimethylthiazole, intended for researchers and professionals in the chemical and pharmaceutical sciences.
Chemical Structure and Identification
2,4-Dimethylthiazole consists of a five-membered aromatic ring containing both sulfur and nitrogen atoms, with methyl groups attached at positions 2 and 4.
Table 1: Chemical Identification of 2,4-Dimethylthiazole
| Identifier | Value |
| IUPAC Name | 2,4-dimethyl-1,3-thiazole[1] |
| CAS Number | 541-58-2[2] |
| Molecular Formula | C₅H₇NS[2] |
| Molecular Weight | 113.18 g/mol [1] |
| SMILES | CC1=CSC(=N1)C[1] |
| InChI | InChI=1S/C5H7NS/c1-4-3-7-5(2)6-4/h3H,1-2H3[1] |
| InChIKey | OBSLLHNATPQFMJ-UHFFFAOYSA-N[2] |
Physicochemical and Safety Properties
2,4-Dimethylthiazole is a colorless to pale yellow liquid with a distinct nutty or roasted aroma. It is classified as a flammable liquid and requires appropriate handling and storage precautions.
Table 2: Physicochemical Properties of 2,4-Dimethylthiazole
| Property | Value |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 144-146 °C at 719 mmHg |
| Melting Point | Not available |
| Density | 1.056 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.509 |
| Solubility | Soluble in alcohol and ether; slightly soluble in water |
| Flash Point | 109 °F |
| pKa | 3.98 at 25 °C |
Table 3: Safety Information for 2,4-Dimethylthiazole
| Hazard Statement | Precautionary Statement |
| Flammable liquid and vapor | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |
| Harmful if swallowed | Do not eat, drink or smoke when using this product. |
| Causes skin irritation | Wear protective gloves. |
| Causes serious eye irritation | Wear eye protection/face protection. |
| May cause respiratory irritation | Avoid breathing dust/fume/gas/mist/vapors/spray. |
Synthesis of 2,4-Dimethylthiazole
The most common and well-established method for synthesizing 2,4-dimethylthiazole is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide.
Hantzsch Thiazole Synthesis Workflow
The synthesis proceeds through a series of steps, starting from the reaction of chloroacetone (B47974) with thioacetamide (B46855). The thioacetamide can be generated in situ from acetamide (B32628) and phosphorus pentasulfide.
Experimental Protocols
Synthesis of 2,4-Dimethylthiazole via Hantzsch Reaction
This protocol is adapted from a well-established procedure.
Materials:
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Acetamide
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Phosphorus pentasulfide
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Chloroacetone
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5 N Sodium hydroxide (B78521) or potassium hydroxide
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Ether
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Anhydrous sodium sulfate
Procedure:
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In a round-bottomed flask equipped with a reflux condenser, place 200 ml of dry benzene.
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Quickly prepare a mixture of 300 g (5.08 moles) of finely divided acetamide and 200 g (0.9 mole) of powdered phosphorus pentasulfide and immediately transfer it to the flask.
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Add 20 ml of a mixture of 400 ml (4.97 moles) of chloroacetone and 150 ml of dry benzene to the reaction flask.
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Gently heat the mixture on a water bath. Once the reaction starts, it may become vigorous. Control the reaction rate by cooling the flask if necessary.
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After the initial vigorous reaction subsides, add the remaining chloroacetone-benzene mixture portion-wise to maintain a steady reflux.
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After the addition is complete, reflux the mixture for 30 minutes.
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Cool the reaction mixture and add approximately 750 ml of water with shaking.
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After 30 minutes, transfer the mixture to a separatory funnel and discard the upper reddish benzene layer.
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Make the lower aqueous layer alkaline by adding 5 N sodium hydroxide or potassium hydroxide.
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The crude 2,4-dimethylthiazole will separate as a black upper layer. Extract the product with ether.
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Extract the aqueous layer with five 120-ml portions of ether.
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Combine the ethereal extracts and dry them over anhydrous sodium sulfate.
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Filter the dried solution and remove the ether by distillation.
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Fractionally distill the residual oil at atmospheric pressure, collecting the fraction boiling at 140–150 °C.
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Redistill the collected fraction to obtain pure 2,4-dimethylthiazole (boiling point 143–145 °C).
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2,4-dimethylthiazole.
Table 4: Mass Spectrometry Data for 2,4-Dimethylthiazole
| m/z | Relative Intensity (%) | Possible Fragment |
| 113 | 99.99 | [M]⁺ (Molecular Ion) |
| 72 | 88.90 | [M - C₂H₃N]⁺ |
| 45 | 32.20 | [C₂H₃N]⁺ |
| 39 | 20.20 | [C₃H₃]⁺ |
Table 5: Predicted ¹H NMR Spectral Data for 2,4-Dimethylthiazole (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.7 | s | 1H | H5 (thiazole ring) |
| ~2.6 | s | 3H | C2-CH₃ |
| ~2.4 | s | 3H | C4-CH₃ |
Table 6: Predicted ¹³C NMR Spectral Data for 2,4-Dimethylthiazole (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C2 |
| ~150 | C4 |
| ~112 | C5 |
| ~19 | C2-CH₃ |
| ~17 | C4-CH₃ |
Table 7: Predicted FT-IR Spectral Data for 2,4-Dimethylthiazole
| Wavenumber (cm⁻¹) | Assignment |
| ~3100 | C-H stretch (aromatic) |
| ~2920 | C-H stretch (aliphatic) |
| ~1580 | C=N stretch |
| ~1450 | C=C stretch |
Applications in Research and Drug Development
Thiazole and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. While specific signaling pathways for 2,4-dimethylthiazole are not extensively documented, the thiazole scaffold is a key component in numerous pharmaceuticals. Researchers can utilize 2,4-dimethylthiazole as a building block for the synthesis of more complex molecules with potential therapeutic applications. Its use as a flavoring agent in the food industry is also noteworthy.
Conclusion
2,4-Dimethylthiazole is a versatile heterocyclic compound with a well-defined chemical structure and properties. The Hantzsch synthesis provides a reliable and scalable method for its preparation. The spectroscopic data presented in this guide serve as a valuable reference for its identification and characterization. For professionals in drug development, 2,4-dimethylthiazole represents a valuable starting material for the exploration of new chemical entities with potential biological activities.
